Amphos

Description

The exact mass of the compound APhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTHEAQKKVAXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471005 | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932710-63-9 | |

| Record name | 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amphos Ligand: A Core Guide for Advanced Organic Synthesis

An in-depth technical guide on the core of Amphos ligand in organic synthesis.

Introduction

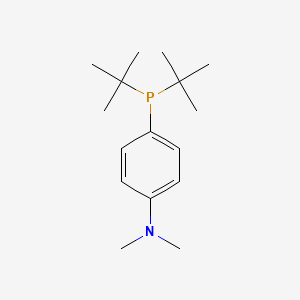

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. This compound, chemically known as [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, is an electron-rich, sterically hindered monophosphine ligand that has garnered significant attention for its ability to promote a wide array of challenging cross-coupling reactions.[1][2][3] Its unique structural attributes render it highly active and stable, making it a valuable asset in the synthesis of pharmaceuticals, biologically active molecules, and materials for organic electronics.[2][4][5] This guide provides a detailed technical overview of the this compound ligand, focusing on its properties, applications, and practical experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of the this compound Ligand

The remarkable performance of this compound stems from a synergistic combination of its steric and electronic properties, which are dictated by its molecular architecture.

-

Structure: this compound features two bulky tert-butyl groups and a 4-(dimethylamino)phenyl substituent attached to a central phosphorus atom.[2][3]

-

Steric Hindrance: The voluminous tert-butyl groups create a large steric footprint, often quantified by a "cone angle". This bulk is crucial for promoting the reductive elimination step—the final, bond-forming step in many catalytic cycles—and for stabilizing the catalytically active, monoligated L-Pd(0) species.[6] This steric demand can be critical when dealing with sterically hindered substrates.[7]

-

Electronic Nature: The para-dimethylamino group is a potent electron-donating group, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity of the ligand makes the palladium center more electron-rich, thereby facilitating the oxidative addition of substrates, particularly less reactive aryl chlorides, which is often the rate-limiting step of the catalytic cycle.[2][3]

The ligand is an air-stable, crystalline solid, which simplifies handling and storage.[2][8] Palladium precatalysts bearing the this compound ligand, such as PdCl₂(this compound)₂, are also available, offering benefits like enhanced air-stability and practicality for setting up reactions.[1][9]

Key Applications in Organic Synthesis

This compound has demonstrated exceptional utility in several palladium-catalyzed cross-coupling reactions. Its effectiveness is particularly pronounced with challenging substrates where other ligand systems may falter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organic halide, is a cornerstone of modern synthesis.[1] this compound is a highly effective ligand for this transformation, especially for the coupling of heteroaryl chlorides, which are common motifs in pharmaceutical compounds.[1]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Performance Data: Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | PdCl₂(this compound)₂ | 1.0 | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 5 | 79[9] |

| 2-Chloropyridine | Phenylboronic acid | PdCl₂(this compound)₂ | 1.0 | K₃PO₄ | Toluene | 100 | 18 | 95 |

| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | PdCl₂(this compound)₂ | 1.0 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 98 |

| 1-Chloro-4-fluorobenzene | 3,5-Dimethylphenylboronic acid | PdCl₂(this compound)₂ | 1.5 | K₃PO₄ | Toluene | 100 | 4 | 97 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10] The development of sterically hindered and electron-rich ligands like this compound has been pivotal to the reaction's broad utility, enabling the coupling of a vast range of amines and aryl halides, including challenging aryl chlorides.[10]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Performance Data: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / this compound | 1.5 / 3.0 | NaOtBu | Toluene | Reflux | 6 | 94 |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / this compound | 1.0 / 2.0 | NaOtBu | Toluene | 80 | 24 | 99 |

| 2-Chlorotoluene | N-Methylaniline | Pd(OAc)₂ / this compound | 2.0 / 4.0 | K₃PO₄ | Dioxane | 100 | 18 | 92 |

| 1-Chloro-3-nitrobenzene | Pyrrolidine | Pd(OAc)₂ / this compound | 1.5 / 3.0 | NaOtBu | Toluene | 90 | 12 | 96 |

Detailed Experimental Protocols

The following are generalized procedures for conducting cross-coupling reactions using the this compound ligand. Substrate-specific optimization of parameters may be required.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

-

Aryl Chloride (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

PdCl₂(this compound)₂ (1.0 mol%)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Toluene and Deionized Water (e.g., 10:1 v/v mixture)

Procedure:

-

To a dry reaction vessel, add the aryl chloride (e.g., 6.2 mmol), arylboronic acid (7.4 mmol, 1.2 equiv), PdCl₂(this compound)₂ (0.062 mmol, 1 mol%), and potassium carbonate (9.4 mmol, 1.5 equiv).[9]

-

Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.

-

Add degassed toluene (e.g., 20 mL) and degassed deionized water (e.g., 2 mL) via syringe.[9]

-

Stir the reaction mixture vigorously and heat to 90 °C.[9]

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-18 hours.

-

Upon completion, cool the mixture to room temperature. Add water (e.g., 20 mL) and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude residue by silica (B1680970) gel column chromatography to obtain the final biaryl product.[9]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

-

Aryl Chloride (1.0 equiv)

-

Amine (1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

-

This compound (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous, degassed Toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (e.g., 0.063 mmol, 1.5 mol%), this compound (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv).[11]

-

Add anhydrous, degassed toluene (e.g., 5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (e.g., 4.22 mmol, 1.0 equiv) and the amine (e.g., 6.33 mmol, 1.5 equiv) to the flask.[11]

-

Heat the resulting mixture to reflux (approx. 110 °C) and stir for the required time (typically 6-24 hours), monitoring by TLC or GC-MS.[11]

-

After cooling to room temperature, carefully quench the reaction with water (e.g., 10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. kanto.co.jp [kanto.co.jp]

- 3. This compound – Kanto Electronic Chemicals (M) Sdn Bhd [kanto.com.my]

- 4. National Museum of Natural History | 360 Virtual Tour [nmnh.nationalmuseum.gov.ph]

- 5. chemimpex.com [chemimpex.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. XPhos - Wikipedia [en.wikipedia.org]

- 9. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(this compound)2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, commonly known as A-taPhos or Amphos, is a sterically hindered and electron-rich monodentate phosphine (B1218219) ligand. Its unique electronic and steric properties make it a highly effective ligand in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine, including detailed experimental protocols, key reaction parameters, and characterization data. The primary synthetic route involves a Grignard reaction between 4-(N,N-dimethylamino)phenylmagnesium bromide and di-tert-butylchlorophosphine (B1329828). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction

Organophosphorus compounds, particularly phosphine ligands, play a pivotal role in modern organic synthesis. The ability to tune the steric and electronic properties of these ligands allows for precise control over the reactivity and selectivity of transition metal catalysts. [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine is a prominent member of the dialkylbiarylphosphine ligand class, characterized by its bulky di-tert-butylphosphino group and the electron-donating N,N-dimethylamino substituent on the phenyl ring. These features enhance the catalytic activity of metal complexes, particularly palladium, in challenging cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[1] The synthesis of this valuable ligand is, therefore, of significant interest to the scientific community.

Synthetic Pathway

The most common and efficient synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine proceeds via a two-step sequence starting from the commercially available 4-bromo-N,N-dimethylaniline. The overall reaction scheme is presented below:

Caption: Overall synthetic scheme for [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.

The synthesis involves the initial formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, followed by its reaction with di-tert-butylchlorophosphine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-(N,N-Dimethylamino)phenylmagnesium bromide

This procedure outlines the formation of the Grignard reagent, a crucial intermediate in the synthesis.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | 10.0 g | 0.05 |

| Magnesium turnings | Mg | 24.31 | 1.34 g | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | catalytic |

Procedure:

-

All glassware was dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.34 g, 0.055 mol) and a small crystal of iodine were placed in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

The flask was gently heated under a nitrogen atmosphere to activate the magnesium surface.

-

A solution of 4-bromo-N,N-dimethylaniline (10.0 g, 0.05 mol) in anhydrous THF (40 mL) was prepared and transferred to the dropping funnel.

-

A small portion of the 4-bromo-N,N-dimethylaniline solution (approximately 5 mL) was added to the magnesium turnings. The reaction was initiated by gentle heating.

-

Once the reaction started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of 4-bromo-N,N-dimethylaniline was added dropwise at a rate that maintained a gentle reflux.

-

After the addition was complete, the reaction mixture was refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution of 4-(N,N-dimethylamino)phenylmagnesium bromide was cooled to room temperature and used directly in the next step.

Step 2: Synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine

This step describes the coupling of the Grignard reagent with di-tert-butylchlorophosphine.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(N,N-Dimethylamino)phenylmagnesium bromide solution | (CH₃)₂NC₆H₄MgBr | 224.38 | ~0.05 mol in THF | ~0.05 |

| Di-tert-butylchlorophosphine | C₈H₁₈ClP | 180.66 | 9.04 g | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |

| Saturated aqueous ammonium (B1175870) chloride solution | NH₄Cl | 53.49 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

The solution of 4-(N,N-dimethylamino)phenylmagnesium bromide prepared in Step 1 was cooled to 0 °C in an ice bath.

-

A solution of di-tert-butylchlorophosphine (9.04 g, 0.05 mol) in anhydrous THF (20 mL) was added dropwise to the stirred Grignard reagent solution over 30 minutes.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

-

The mixture was transferred to a separatory funnel, and the organic layer was separated. The aqueous layer was extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent was removed under reduced pressure to yield a crude solid.

-

The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₈NP | [2] |

| Molar Mass | 265.37 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 57-61 °C | [1][3] |

| Typical Yield | 70-85% | Estimated from similar procedures |

| ³¹P NMR (CDCl₃) | δ ~20-22 ppm | General range for similar phosphines |

| ¹H NMR (CDCl₃) | δ ~7.3 (d), ~6.7 (d), ~2.9 (s), ~1.1 (d) | Predicted chemical shifts |

Application in Catalysis: A Workflow Example

[4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions. A generalized workflow for a Suzuki-Miyaura coupling is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of the valuable phosphine ligand, [4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine. The described Grignard-based method is reliable and scalable, making it suitable for both academic research and industrial applications. The electron-rich nature and steric bulk of this ligand contribute to its high efficacy in facilitating challenging cross-coupling reactions, which are essential for the efficient synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. The information presented herein is intended to enable researchers to confidently synthesize and utilize this important catalytic tool in their synthetic endeavors.

References

A Deep Dive into the Electronic and Steric Landscape of Amphos Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis, the rational design of ligands is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal (B13267) of ancillary ligands, phosphines have established themselves as a versatile class, offering a remarkable degree of tunability in their electronic and steric properties. This technical guide provides an in-depth analysis of the key electronic and steric parameters of Amphos ([4-(N,N-Dimethylamino)phenyl]di-tert-butylphosphine) and related bulky phosphine (B1218219) ligands, which are widely employed in cross-coupling reactions and other catalytic transformations. This document outlines the experimental and computational methodologies used to quantify these properties and presents a comparative analysis to aid in ligand selection and catalyst optimization.

Quantifying the Influence of Phosphine Ligands: Electronic and Steric Parameters

The reactivity of a metal-phosphine complex is intricately governed by the electronic and steric nature of the phosphine ligand. Two primary parameters, the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (TCA), have been instrumental in quantifying these effects. More recently, the concept of Percent Buried Volume (%Vbur) has emerged as a powerful descriptor of the steric environment around the metal center.

Tolman Electronic Parameter (TEP): A Measure of Electron-Donating Ability

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[1] It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a tricarbonylnickel(0) complex of the phosphine, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] A lower ν(CO) value indicates a more electron-donating ligand, which leads to increased π-backbonding from the nickel center to the carbonyl ligands, thereby weakening the C-O bond.[1]

Steric Descriptors: Quantifying Bulk

The Tolman Cone Angle is a widely used metric to describe the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle signifies greater steric hindrance around the metal center.

The Percent Buried Volume offers a more refined and often more accurate representation of a ligand's steric impact compared to the cone angle.[3][4] It is a computationally derived parameter that calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[5] This method can account for the complex three-dimensional shape of ligands more effectively than the simplified conical model of the TCA.[3]

Comparative Analysis of Electronic and Steric Parameters

To facilitate ligand selection, the following tables summarize the electronic and steric parameters for this compound and a selection of other commonly used bulky phosphine ligands.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference |

| P(t-Bu)₃ | 2056.1 | [1] |

| This compound | ~2058 (estimated) | - |

| cataCXium A | 2059.4 | Buchwald |

| PPh₃ | 2068.9 | [1] |

| JohnPhos | Not readily available | - |

| XPhos | Not readily available | - |

Note: An experimentally determined TEP for this compound was not found in the reviewed literature. The value is estimated to be slightly higher than P(t-Bu)₃ due to the electron-donating dimethylamino group being further from the phosphorus atom.

Table 2: Steric Parameters (TCA and %Vbur) for Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in ° | Percent Buried Volume (%Vbur) | Reference |

| P(t-Bu)₃ | 182 | 37.0 | [6] |

| This compound | ~182 (estimated) | ~38 (estimated) | - |

| cataCXium A | 186 | 43.4 | [6] |

| PPh₃ | 145 | 29.8 | [6] |

| JohnPhos | Not readily available | 47.7 | [7] |

| XPhos | Not readily available | 50.9 | [7] |

| CyJohnPhos | Not readily available | 46.7 | [7] |

| BrettPhos | Not readily available | 55.0 | [6] |

| tBuBrettPhos | Not readily available | 58.5 | [6] |

Note: Specific experimentally determined or calculated steric parameters for this compound were not found in a consolidated source. The values are estimated based on the isosteric P(t-Bu)₂ fragment and the additional phenyl ring.

Experimental and Computational Protocols

Determination of Tolman Electronic Parameter (TEP)

Protocol for the Synthesis of [LNi(CO)₃] and IR Spectroscopic Measurement

-

Safety Precautions: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (L) (1.0 mmol) in a suitable anhydrous solvent (e.g., pentane (B18724) or hexane (B92381), 20 mL).

-

Addition of Ni(CO)₄: Carefully add a stoichiometric amount of Ni(CO)₄ (1.0 mmol) to the phosphine solution at room temperature. The reaction is typically rapid.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude [LNi(CO)₃] complex. The product can be purified by recrystallization from a suitable solvent (e.g., pentane) at low temperature.

-

IR Spectroscopy: Prepare a dilute solution of the purified [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane). Record the infrared spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Data Analysis: Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This value represents the Tolman Electronic Parameter for the ligand L.

Determination of Tolman Cone Angle (TCA) from Crystallographic Data

Protocol for TCA Determination from a Crystallographic Information File (CIF)

-

Obtain CIF: A single-crystal X-ray diffraction experiment on a metal complex containing the phosphine ligand of interest is required to generate a CIF file.

-

Software: Utilize crystallographic software capable of molecular visualization and geometric measurements (e.g., OLEX2, Mercury, Diamond).

-

Define the Cone Apex: The position of the metal atom to which the phosphine is coordinated serves as the apex of the cone.

-

Define the M-P Vector: The vector from the metal atom to the phosphorus atom defines the axis of the cone.

-

Identify Outermost Atoms: Identify the atoms on the periphery of the ligand's substituents.

-

Measure the Angle: Measure the angle from the metal center to the center of the outermost atoms, considering their van der Waals radii. The cone angle is twice the half-angle that encompasses all the ligand's atoms. Specialized software plugins or scripts may automate this calculation.[8]

Calculation of Percent Buried Volume (%Vbur)

Protocol for %Vbur Calculation using SambVca

-

Obtain Atomic Coordinates: The three-dimensional coordinates of the phosphine ligand are required. These can be obtained from a crystallographic information file (CIF) of a metal complex or from a computationally optimized geometry.

-

Access SambVca: The SambVca web server is a freely accessible tool for calculating %Vbur.[9]

-

Input Structure: Upload the atomic coordinates of the ligand and the metal center in a suitable format (e.g., .xyz or by pasting coordinates).

-

Define Parameters:

-

Metal Center: Specify the atom number corresponding to the metal.

-

Ligand Atoms: Specify the atom numbers corresponding to the phosphine ligand.

-

Sphere Radius: A standard radius of 3.5 Å is typically used.

-

M-P Distance: Use the experimental or calculated M-P bond distance. If not available, a standard value can be used, but this should be noted.

-

Atomic Radii: Select a set of van der Waals radii (e.g., Bondi radii).

-

-

Run Calculation: Submit the job for calculation.

-

Analyze Results: The output will provide the percent buried volume (%Vbur) value, which represents the percentage of the sphere's volume occupied by the ligand. The tool can also generate a topographical steric map, which visualizes the steric profile of the ligand.[5]

Visualizing Relationships and Workflows

Ligand Parameter-Activity Relationship

The following diagram illustrates the conceptual relationship between the electronic and steric parameters of a phosphine ligand and its influence on the activity of a catalytic system.

Experimental Workflow for Ligand Characterization

The following diagram outlines the typical experimental workflow for the synthesis and characterization of the electronic and steric parameters of a new phosphine ligand like this compound.

Conclusion

The electronic and steric parameters of phosphine ligands are critical descriptors that enable a more rational approach to catalyst design and optimization. While specific experimental data for this compound is not as readily available in compiled formats as for some other common ligands, its properties can be reasonably estimated based on its structural similarity to well-characterized phosphines like P(t-Bu)₃. The detailed experimental and computational protocols provided in this guide offer a clear pathway for researchers to characterize novel phosphine ligands. By systematically quantifying and comparing these fundamental properties, the scientific community can continue to advance the field of homogeneous catalysis, leading to the development of more efficient and selective chemical transformations in academic and industrial settings.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aocdweb.com [aocdweb.com]

The Core Activation Mechanism of Amphos-Palladium Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the activation mechanism of Amphos-palladium catalysts, a critical step that dictates the efficiency and success of numerous cross-coupling reactions vital to pharmaceutical and materials science. While the broader catalytic cycle of palladium-catalyzed reactions is well-documented, this guide focuses specifically on the initial conversion of stable palladium(II) precatalysts, featuring the this compound ligand, into the catalytically active palladium(0) species.

Introduction to this compound-Palladium Precatalysts

This compound, di-tert-butyl(4-dimethylaminophenyl)phosphine, is a member of the Buchwald-type biaryl phosphine (B1218219) ligands. These ligands are characterized by their significant steric bulk and strong electron-donating properties.[1][2] When coordinated to a palladium(II) center, they form stable, often air- and moisture-tolerant precatalysts that are convenient to handle and store.[3] The high efficacy of these precatalysts in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, stems from their ability to readily generate a highly reactive, monoligated L-Pd(0) species (where L is the this compound ligand) in situ.[1][4] This active species is often the true catalyst that enters the catalytic cycle.[2]

The Imperative of Activation: From Pd(II) to Pd(0)

The vast majority of palladium-catalyzed cross-coupling reactions are initiated by a Pd(0) complex.[2] However, for practical reasons such as stability and ease of handling, palladium is often introduced as a Pd(II) precatalyst.[5] Therefore, an in-situ reduction of the Pd(II) center to the active Pd(0) state is a mandatory preliminary step for the catalytic cycle to commence. The efficiency of this activation process directly impacts the overall reaction kinetics and yield.

The general transformation can be represented as:

[this compound-Pd(II)X₂] → [this compound-Pd(0)] + 2X⁻

Where X is typically a halide or another anionic ligand. This reduction is not spontaneous and requires the presence of specific reagents within the reaction mixture, most notably a base.

The Mechanistic Pathway of Activation

The precise mechanism of activation for this compound-palladium precatalysts is understood to proceed through a series of steps involving the base and potentially other nucleophilic species present in the reaction medium. While direct kinetic studies exclusively on this compound activation are not extensively reported, the mechanism can be confidently inferred from extensive studies on analogous Buchwald-type ligand systems.[4][6]

The activation process is generally accepted to follow a base-induced reductive elimination pathway. The key steps are outlined below:

-

Ligand Exchange/Coordination: Initially, the base or another nucleophile present in the reaction mixture can coordinate to the Pd(II) center of the precatalyst. This step can displace one of the existing ligands (e.g., a halide).

-

Deprotonation or Nucleophilic Attack: A crucial step involves the interaction of the base. In many precatalyst designs, the base deprotonates a ligand scaffold that is part of the precatalyst structure, leading to an intermediate that is primed for reductive elimination.[4] In other scenarios, the base can act as a nucleophile, attacking the palladium center.

-

Reductive Elimination: This is the key step where the Pd(II) center is reduced to Pd(0). Two ligands on the palladium are eliminated, taking with them the two electrons from the metal center. This process is facilitated by the steric bulk of the this compound ligand, which promotes the formation of the less sterically encumbered, coordinatively unsaturated Pd(0) species.[1][2]

-

Formation of the Active Catalyst: The resulting monoligated this compound-Pd(0) complex is the highly reactive species that initiates the catalytic cycle by undergoing oxidative addition with the substrate.[1]

Figure 1: Activation of this compound-Pd(II) Precatalyst and Entry into the Catalytic Cycle.

Quantitative Data on Catalyst Activation

While specific kinetic data for the activation of this compound-palladium catalysts are not abundant in the literature, the performance of these catalysts in cross-coupling reactions provides indirect evidence of their efficient activation. The table below summarizes typical catalyst loadings and reaction conditions, which reflect the high activity that is contingent on facile generation of the Pd(0) species.[7]

| Precatalyst Type | Ligand | Reaction Type | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Reaction Time (h) |

| Pd(this compound)₂Cl₂ | This compound | Suzuki-Miyaura | 1 | K₂CO₃ | 90 | 5 |

| PdCl(crotyl)this compound | This compound | Suzuki-Miyaura | 0.5 - 2 | K₃PO₄ | Room Temp - 80 | 1 - 24 |

| PdCl(crotyl)this compound | This compound | Buchwald-Hartwig | 0.5 - 2 | NaOtBu | Room Temp - 100 | 2 - 24 |

This data is compiled from various sources and is representative of typical conditions. Optimal conditions may vary depending on the specific substrates.

Experimental Protocols for Monitoring Catalyst Activation

The study of the activation mechanism of this compound-palladium catalysts requires specialized in-situ monitoring techniques to observe the transient species involved in the reduction of Pd(II) to Pd(0).

In-situ NMR Spectroscopy

Objective: To monitor the change in the palladium's coordination environment and the formation of the active Pd(0) species.

Methodology:

-

A high-pressure NMR tube is charged with the this compound-palladium(II) precatalyst, the substrate (e.g., aryl halide), a deuterated solvent, and an internal standard.

-

The tube is sealed, and a baseline ¹H and ³¹P NMR spectrum is acquired.

-

The reaction is initiated by injecting a solution of the base into the NMR tube.

-

A series of ¹H and ³¹P NMR spectra are recorded over time.

-

Changes in the chemical shifts of the this compound ligand's phosphorus signal and the appearance of new species are monitored to track the conversion of the precatalyst to the active catalyst.

Figure 2: Experimental Workflow for In-situ NMR Monitoring of Catalyst Activation.

In-situ UV-Vis Spectroscopy

Objective: To monitor the change in the electronic state of the palladium center during the reduction from Pd(II) to Pd(0).

Methodology:

-

A solution of the this compound-palladium(II) precatalyst in a suitable solvent is prepared in a cuvette.

-

A baseline UV-Vis spectrum of the precatalyst solution is recorded. The Pd(II) complex will typically have a characteristic absorption band.

-

The base is added to the cuvette, and the reaction is initiated.

-

UV-Vis spectra are recorded at regular intervals.

-

The disappearance of the Pd(II) absorption band and the potential appearance of a new band corresponding to the Pd(0) species are monitored to determine the rate of reduction.

Conclusion

The activation of this compound-palladium(II) precatalysts is a fundamental and critical step that enables their high performance in a multitude of cross-coupling reactions. This process, driven by a base, involves the reduction of the palladium center to its active Pd(0) state through a reductive elimination pathway. While direct quantitative kinetic data for this compound itself remains an area for further investigation, the principles established from related bulky phosphine ligands provide a robust framework for understanding and optimizing this crucial activation step. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the specific nuances of this compound-palladium catalyst activation, leading to the development of even more efficient and robust catalytic systems for the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Data on the Synergetic Role of Amines and Water in the Reduction of Phosphine‐Ligated Palladium(II) to Palladiu… [ouci.dntb.gov.ua]

The Solubility Profile of Amphos in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amphos, chemically known as 4-(Di-tert-butylphosphino)-N,N-dimethylaniline, is an electron-rich phosphine (B1218219) ligand widely utilized in palladium-catalyzed cross-coupling reactions. Its performance in these synthetic applications is critically influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in various common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts: Factors Influencing this compound Solubility

The solubility of this compound is primarily dictated by its molecular structure. The presence of bulky, nonpolar di-tert-butyl groups and an aromatic phenyl ring suggests good solubility in a range of common organic solvents. Conversely, the polar dimethylamino group may impart some solubility in more polar systems. The phosphorus(III) center is susceptible to oxidation, which can affect its solubility characteristics and is a key consideration during handling and experimentation.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively published. However, one specific data point has been reported:

| Solvent | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Requires sonication, warming, and heating to 60°C.[1] |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound; using a newly opened container is recommended.[1]

Qualitative Solubility Data

Based on its chemical structure and information from chemical suppliers, the qualitative solubility of this compound in various organic solvent classes can be summarized as follows.

| Solvent Class | Specific Solvents | Solubility | Reference(s) |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [2] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | [2] |

| Amides | Dimethylformamide (DMF) | Soluble | [2] |

| Ketones | Acetone | Soluble | |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

Given the air- and light-sensitive nature of this compound, all solubility experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with protection from light.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Methodology:

-

Preparation: To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Given the propensity of phosphine ligands to oxidize on-column, a specialized HPLC method, such as one incorporating a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the mobile phase, may be necessary for accurate quantification.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

This method is often used for rapid screening of solubility in multiple solvents.

Principle: A concentrated stock solution of the compound in a highly miscible solvent (e.g., DMSO) is added to the solvent of interest. The concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent like DMSO.

-

Solvent Dispensing: Dispense the organic solvents to be tested into the wells of a microplate.

-

Compound Addition: Add small volumes of the this compound stock solution to the solvent-containing wells in increasing amounts.

-

Precipitation Detection: After each addition, monitor the wells for the appearance of a precipitate. This can be done visually or using an automated instrument that measures turbidity.

-

Solubility Determination: The concentration at which a persistent precipitate is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic equilibrium solubility of this compound.

Caption: Workflow for the determination of the thermodynamic solubility of this compound.

References

Stability of Amphos Ligands in Air and Moisture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphos ligands, a class of electron-rich dialkylbiaryl phosphines, are pivotal in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Their efficacy in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds has made them indispensable tools in pharmaceutical and materials science research. A crucial aspect of their practical application is their stability under typical laboratory conditions. This guide provides a comprehensive overview of the air and moisture stability of this compound ligands, offering insights into their handling, storage, and methods for assessing their integrity. While specific quantitative kinetic data for the degradation of this compound ligands is not extensively documented in publicly available literature, this guide consolidates the existing knowledge on closely related phosphine (B1218219) ligands and provides detailed protocols for researchers to conduct their own stability assessments.

Factors Influencing the Stability of this compound Ligands

This compound ligands are generally considered to be air-stable crystalline solids, a significant advantage over many earlier generation phosphine ligands.[1] This stability is attributed to their specific steric and electronic properties. However, like all phosphines, they are susceptible to degradation over time, primarily through oxidation.

Key Factors:

-

Oxidation: The most common degradation pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) species, typically a phosphine oxide. This process is generally irreversible. The electron-rich nature of this compound ligands, which contributes to their high catalytic activity, also makes them susceptible to oxidation.

-

Moisture (Hydrolysis): While phosphine ligands are generally less susceptible to hydrolysis than phosphites, prolonged exposure to moisture can lead to degradation, although this is a less common concern under standard laboratory conditions. Information in the literature on the hydrolysis rates of phosphine ligands is less prevalent than that for phosphites, suggesting it is a slower degradation process.[2][3][4][5]

-

Physical Form: As solid materials, this compound ligands exhibit greater stability compared to when they are in solution. In solution, the increased mobility of the ligand and dissolved oxygen facilitates a faster rate of oxidation.

-

Solvent: The choice of solvent can influence the rate of degradation in solution. The solubility of oxygen varies between solvents, which can impact the rate of oxidation.

-

Temperature and Light: Elevated temperatures can accelerate the rate of degradation. While not extensively documented for this compound ligands specifically, exposure to light can also potentially contribute to degradation pathways.

Qualitative Stability Data

| Condition | Stability of this compound Ligands (Solid) | Stability of this compound Ligands (In Solution) | Primary Degradation Product |

| Exposure to Air (Oxygen) | Generally stable for short-term handling (e.g., weighing). Long-term exposure will lead to oxidation. | Prone to oxidation. The rate is dependent on solvent and oxygen concentration. | Phosphine Oxide |

| Exposure to Moisture | Generally stable. Prolonged exposure to high humidity should be avoided. | Potential for slow hydrolysis, though typically less significant than oxidation. | Not well-documented for this compound |

Experimental Protocols for Stability Assessment

The most direct and informative method for monitoring the stability of this compound ligands is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] The appearance of a new signal downfield from the parent phosphine signal is indicative of the formation of the corresponding phosphine oxide.

Protocol 1: Monitoring Solid-State Stability in Air

Objective: To assess the rate of oxidation of a solid this compound ligand when exposed to air over time.

Materials:

-

This compound ligand

-

Small, open vials

-

Desiccator (optional, for controlled humidity)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or C₆D₆), degassed

-

³¹P NMR spectrometer

Methodology:

-

Place a small, accurately weighed sample (e.g., 10-20 mg) of the this compound ligand in an open vial.

-

Store the vial in a location with controlled temperature and humidity (e.g., on a lab bench or in a desiccator without desiccant).

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), take a small aliquot of the solid sample.

-

Dissolve the aliquot in a degassed deuterated solvent in an NMR tube under an inert atmosphere (e.g., in a glovebox) to prevent further oxidation during sample preparation.

-

Acquire a quantitative ³¹P{¹H} NMR spectrum.

-

Integrate the signal for the this compound ligand and the corresponding phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield from the phosphine.

-

Calculate the percentage of oxidized ligand at each time point.

-

Plot the percentage of the remaining this compound ligand against time to determine the solid-state stability.

Protocol 2: Monitoring Solution-State Stability in Air

Objective: To determine the rate of oxidation of an this compound ligand in solution when exposed to air.

Materials:

-

This compound ligand

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

-

NMR tubes with a septum-sealed cap

-

³¹P NMR spectrometer

-

Air source (e.g., a balloon filled with air or an air pump with a needle)

Methodology:

-

In a glovebox, prepare a solution of the this compound ligand of known concentration (e.g., 0.1 M) in the chosen anhydrous, degassed solvent.

-

Transfer the solution to an NMR tube and seal it.

-

Acquire an initial ³¹P{¹H} NMR spectrum (t=0) to confirm the purity of the starting material.

-

Remove the NMR tube from the spectrometer and bubble a gentle stream of air through the solution for a defined period (e.g., 1 minute). Reseal the tube.

-

Acquire ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour for the first 8 hours, then at 24 hours).

-

Integrate the signals of the this compound ligand and its phosphine oxide.

-

Plot the natural logarithm of the concentration of the this compound ligand versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant for the oxidation. This method is adapted from a procedure used for monitoring the oxidation of tricyclohexylphosphine.[6][7]

Mandatory Visualizations

Workflow for Assessing this compound Ligand Stability

The following diagram illustrates a logical workflow for a researcher to assess the stability of an this compound ligand.

Caption: A logical workflow for the experimental assessment of this compound ligand stability.

Degradation Pathway of this compound Ligands

The primary degradation pathway for this compound ligands upon exposure to air is the oxidation of the phosphorus center.

Caption: Oxidation of the this compound ligand to its corresponding phosphine oxide.

Best Practices for Handling and Storage

To ensure the longevity and performance of this compound ligands, adherence to proper handling and storage procedures is crucial.

-

Storage: this compound ligands should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.

-

Handling: While this compound ligands are solid and can be weighed in the air for short periods, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as much as possible to minimize exposure to oxygen and moisture.

-

Solutions: Solutions of this compound ligands should be prepared using anhydrous, degassed solvents and should be used as fresh as possible. If storage of a solution is necessary, it should be done under a positive pressure of an inert gas in a sealed container, preferably at low temperatures.

Conclusion

This compound ligands are robust and highly effective catalysts in a multitude of cross-coupling reactions. Their characterization as "air-stable" solids facilitates their handling compared to more sensitive phosphines. However, for ensuring the reproducibility and success of catalytic reactions, particularly those employing low catalyst loadings, an understanding of their stability and potential degradation pathways is essential. The primary mode of degradation is oxidation to the corresponding phosphine oxide, a process that can be effectively monitored by ³¹P NMR spectroscopy. By following the recommended handling and storage procedures and, when necessary, utilizing the outlined protocols to assess stability, researchers can ensure the integrity of their this compound ligands and the reliability of their experimental results.

References

- 1. XPhos - Wikipedia [en.wikipedia.org]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. magritek.com [magritek.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

An In-Depth Technical Guide to Buchwald-Type Phosphine Ligands: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

Buchwald-type phosphine (B1218219) ligands have emerged as a cornerstone of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their development has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules with unprecedented efficiency and scope. This technical guide delves into the core features of these ligands, providing a comprehensive overview of their structure, properties, and applications, with a focus on quantitative data and experimental methodologies.

Core Structural Features

Buchwald-type ligands are characterized by a biaryl backbone with a phosphine moiety at the 2-position of one of the aryl rings. The other aryl ring is typically substituted with bulky groups at the 2', 4', and 6' positions. This general structure, illustrated below, is highly tunable, allowing for the fine-adjustment of both steric and electronic properties to suit specific catalytic applications.

The Evolution of Buchwald Ligands: A Technical Guide from Generation 1 to Generation 3

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency. Central to this revolution has been the development of sophisticated phosphine (B1218219) ligands that enhance the reactivity and stability of the palladium catalyst. Among the most influential of these are the biaryl phosphine ligands developed by the laboratory of Stephen L. Buchwald. This technical guide provides an in-depth analysis of the evolution of Buchwald ligands from their first to third generations, detailing their structural advancements, comparative performance, and experimental applications.

From Humble Beginnings to High Performance: The Generation Game

The progression from first- to third-generation (Gen 1, Gen 2, and Gen 3) Buchwald ligands is a story of rational design aimed at overcoming the limitations of earlier catalyst systems. Each generation brought significant improvements, expanding the scope of compatible substrates and allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Generation 1: The Foundation

First-generation Buchwald ligands, such as P(o-tolyl)₃, laid the groundwork for the Buchwald-Hartwig amination. These simple triarylphosphine ligands were effective for the coupling of aryl bromides with secondary amines. However, they often required higher catalyst loadings and elevated temperatures, and their scope was limited, particularly with more challenging substrates like aryl chlorides and primary amines.

Generation 2: Enhanced Stability and Reactivity

The second generation of Buchwald ligands introduced the now-iconic biaryl phosphine backbone. Ligands like XPhos, SPhos, and RuPhos feature a bulky and electron-rich biaryl moiety attached to a phosphine group. This structural innovation led to several key advantages:

-

Increased Steric Bulk: The bulky nature of the biaryl scaffold promotes the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

-

Enhanced Electron-Donating Ability: The electron-richness of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of aryl halides.

-

Improved Stability: The chelation-like interaction of the biaryl ring with the palladium center enhances the stability of the catalytic complex.

These improvements translated to a broader substrate scope, including the efficient coupling of aryl chlorides, and the ability to use weaker bases and lower reaction temperatures.

Generation 3: The Precatalyst Advantage

The third generation of Buchwald technology introduced the concept of precatalysts. These are well-defined, air- and moisture-stable palladium complexes that incorporate the biaryl phosphine ligand.[1] The key innovation of Gen 3 precatalysts, such as XPhos Pd G3, was the replacement of the chloride ligand found in earlier precatalysts with a more labile methanesulfonate (B1217627) (OMs) group. This modification resulted in:

-

Rapid and Quantitative Catalyst Activation: The G3 precatalysts readily generate the active Pd(0) species under mild conditions, often at room temperature with weak bases.[1]

-

Enhanced Solubility and Stability: The mesylate ligand improves the solubility and stability of the precatalyst in common organic solvents.

-

Broader Ligand Scope: The G3 platform can accommodate a wider range of bulky and electron-rich biaryl phosphine ligands.

These features make Gen 3 precatalysts highly efficient and user-friendly, allowing for very low catalyst loadings and short reaction times, even for challenging transformations.

Structural Evolution of Buchwald Ligands

The progression from Gen 1 to Gen 3 is characterized by increasing structural complexity and steric bulk around the phosphorus atom. This evolution is crucial for promoting the desired catalytic activity.

Quantitative Performance Comparison

While a direct head-to-head comparison of all three generations under identical conditions is scarce in the literature, the general trend of improved performance is well-documented. The following tables provide a summary of typical performance characteristics for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, compiled from various sources. It is important to note that reaction conditions can vary significantly between studies.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

| Generation | Ligand/Precatalyst Example | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| Gen 1 | P(o-tolyl)₃ | 1-5 | 12-24 | Moderate to Good | Often requires higher temperatures and stronger bases. |

| Gen 2 | XPhos | 0.5-2 | 2-12 | Good to Excellent | Broader substrate scope, including hindered aryl chlorides.[2] |

| Gen 3 | XPhos Pd G3 | 0.05-1 | 0.5-4 | Excellent | Very low catalyst loadings and mild conditions are often sufficient.[3] |

Table 2: Buchwald-Hartwig Amination with Aryl Chlorides

| Generation | Ligand/Precatalyst Example | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| Gen 1 | P(o-tolyl)₃ | 2-5 | 12-24 | Moderate | Limited to secondary amines; often requires strong bases.[4] |

| Gen 2 | XPhos | 1-3 | 4-16 | Good to Excellent | Effective for a wide range of primary and secondary amines.[4] |

| Gen 3 | XPhos Pd G3 | 0.1-2 | 1-8 | Excellent | Highly efficient for challenging aminations with low catalyst loadings.[5] |

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using different generations of Buchwald ligands.

Suzuki-Miyaura Coupling using a Gen 2 Ligand (SPhos)

Reaction: Coupling of 4-chloro-anisole with phenylboronic acid.

Procedure:

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

-

The tube is evacuated and backfilled with argon.

-

4-chloro-anisole (143 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) are added, followed by 2 mL of toluene (B28343).

-

The mixture is stirred at 100 °C for 16 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination using a Gen 3 Precatalyst (XPhos Pd G3)

Reaction: Coupling of 4-chlorotoluene (B122035) with morpholine (B109124).

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

-

Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL), then dry with Na₂SO₄ (20 g) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product as an orange solid (700 mg, 94% yield).

Visualizing the Process: Experimental Workflow

A typical experimental workflow for a Buchwald-Hartwig amination using a Gen 3 precatalyst involves several key steps, from reaction setup under an inert atmosphere to product purification.

Conclusion

The evolution of Buchwald ligands from Gen 1 to Gen 3 represents a significant advancement in the field of palladium-catalyzed cross-coupling. Each generation has provided chemists with more powerful and versatile tools for the synthesis of complex molecules. The development of stable and highly active Gen 3 precatalysts, in particular, has made these powerful reactions more accessible and reliable for a wide range of applications in pharmaceutical and materials science research. The continued development of new and improved ligand systems promises to further expand the boundaries of what is possible in modern organic synthesis.

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

The Indispensable Role of Electron-Rich Phosphine Ligands in Modern Catalysis: A Technical Guide

Introduction: In the landscape of homogeneous catalysis, the development of sophisticated ancillary ligands has been a driving force for innovation, enabling previously challenging chemical transformations. Among these, phosphine (B1218219) ligands (PR₃) stand out for their remarkable versatility. The ability to systematically tune their steric and electronic properties allows for precise control over the reactivity, selectivity, and stability of transition metal catalysts.[1][2][3] This technical guide provides an in-depth exploration of electron-rich phosphine ligands, a subclass that has revolutionized the field, particularly in the realm of cross-coupling reactions. We will delve into the core principles governing their function, present quantitative data, detail experimental methodologies, and visualize key concepts to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Concepts: Quantifying Ligand Properties

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a combination of its electronic and steric characteristics. These two factors are not independent and their interplay is crucial for optimizing catalytic performance.

1.1 Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is a critical factor. Electron-rich phosphines are potent σ-donors, which increase the electron density on the coordinated metal. This enhanced electron density can significantly promote key steps in the catalytic cycle, most notably the oxidative addition of substrates with low reactivity, such as aryl chlorides.[1][4]

The most widely accepted metric for quantifying the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP) . Introduced by Chadwick A. Tolman, the TEP is derived from the A₁ C-O stretching frequency (ν(CO)) in nickel tricarbonyl complexes of the type LNi(CO)₃.[5][6][7] A strong σ-donating (electron-rich) ligand increases electron density on the nickel center, leading to greater back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower ν(CO) stretching frequency and thus a smaller TEP value. Conversely, electron-poor ligands result in higher TEP values.[7][8]

1.2 Steric Properties: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is quantified by the Tolman Cone Angle (θ) . It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents.[8][9][10] This parameter provides a measure of the steric hindrance around the metal center. Bulky ligands can influence the coordination number of the metal, facilitate reductive elimination, and control selectivity by creating a specific steric environment in the coordination sphere.[1][10] The combination of bulky and electron-rich properties has been a particularly successful strategy in ligand design.[4][11][12]

The interplay between electronic and steric effects is paramount. For instance, in many cross-coupling reactions, electron-rich ligands accelerate the rate-determining oxidative addition step, while bulky ligands promote the final reductive elimination step, leading to a highly efficient catalytic turnover.[1][4]

Data Presentation: Quantifying Ligand Effects

The following tables summarize key quantitative data for a selection of phosphine ligands, allowing for direct comparison of their steric and electronic properties and their performance in a representative catalytic reaction.

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

| Ligand | Abbreviation | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) | Classification |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 182 | Bulky, Electron-Rich |

| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | Bulky, Electron-Rich |

| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | N/A | N/A | Bulky, Electron-Rich |

| SPhos | SPhos | N/A | N/A | Bulky, Electron-Rich |

| XPhos | XPhos | N/A | N/A | Bulky, Electron-Rich |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 | Electron-Neutral |

| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 | Electron-Poor |

| Trifluorophosphine | PF₃ | 2110.8 | 104 | Very Electron-Poor |

Table 2: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling Yield

This table illustrates the impact of different phosphine ligands on the palladium-catalyzed Suzuki-Miyaura coupling of a challenging substrate, 4-chlorotoluene, with phenylboronic acid.

| Ligand | Catalyst System | Yield (%) | Reference |

| P(t-Bu)₃ | Pd(OAc)₂ / P(t-Bu)₃ | >98 | [14] |

| PCy₃ | Pd(OAc)₂ / PCy₃ | High | [15] |

| Buchwald-type Biaryl Ligands (e.g., SPhos) | Pd(OAc)₂ / SPhos | >95 | [4] |

| PPh₃ | Pd(PPh₃)₄ | Low to Moderate | [11] |

Note: Yields are representative and can vary based on specific reaction conditions. The data highlights the superior performance of bulky, electron-rich ligands compared to the less donating PPh₃, especially for less reactive aryl chlorides.[4][16]

Role in Key Catalytic Reactions

Electron-rich phosphine ligands have become indispensable in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.

3.1 Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step, particularly with less reactive substrates like aryl chlorides.[17] The use of bulky, electron-rich phosphine ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos), accelerates this crucial step.[1][4][16] The high electron density on the palladium center facilitates its insertion into the C-X bond. Furthermore, the steric bulk of these ligands promotes the subsequent reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[1]

3.2 Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination has been revolutionized by the development of specialized electron-rich and sterically hindered phosphine ligands.[18][19] Early systems struggled with a limited substrate scope. The breakthrough came with the introduction of bulky dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[18][20] These ligands create a highly active and stable palladium catalyst that facilitates the coupling of a vast range of aryl halides and pseudohalides with primary and secondary amines, even at room temperature in some cases.[19][20][21] The ligand's steric hindrance is believed to promote the C-N reductive elimination, which is often a challenging step in the catalytic cycle.[4]

3.3 Heck Reaction

The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, also benefits from the use of phosphine ligands.[22][23] While traditional systems often employed triphenylphosphine, more electron-rich and bulky phosphines can enhance catalyst activity and stability, particularly for challenging substrates.[3][24] The ligand influences the rates of both oxidative addition and subsequent steps in the catalytic cycle.[25]

3.4 Hydrogenation and Hydroformylation

Beyond cross-coupling, electron-rich phosphines are crucial in hydrogenation and hydroformylation reactions. In asymmetric hydrogenation, for example, chiral electron-rich phosphine ligands can lead to high enantioselectivity and catalytic activity.[26][27] The electronic properties of the ligand influence the hydricity of metal-hydride intermediates, which can be a key factor in determining the reaction's efficiency.[28]

Mandatory Visualizations

The following diagrams, rendered in DOT language, illustrate key conceptual and experimental frameworks.

Experimental Protocols

The following sections provide generalized, representative experimental protocols. Researchers should consult specific literature for precise quantities, conditions, and safety precautions for their target molecules.

5.1 Synthesis of a Representative Dialkylbiarylphosphine Ligand (e.g., SPhos-type)

This protocol outlines a general procedure for synthesizing a bulky, electron-rich dialkylbiarylphosphine ligand.

-

Inert Atmosphere Setup: All glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

-

Lithiation: The starting biaryl bromide (1.0 eq.) is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent, typically n-butyllithium (1.1 eq.), is added dropwise. The reaction is stirred for 1-2 hours at this temperature to ensure complete lithiation.

-

Phosphinylation: A solution of the corresponding chlorophosphine (e.g., dicyclohexylphosphine (B1630591) chloride, 1.1 eq.) in the same dry solvent is added dropwise to the cooled solution of the lithiated biaryl.

-

Warm-up and Quench: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol (B145695) or hexanes) to yield the pure phosphine ligand. The product is typically an air-sensitive solid and should be stored under an inert atmosphere.[26]

5.2 General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical setup for a palladium-catalyzed Suzuki-Miyaura coupling using an electron-rich phosphine ligand.

-

Catalyst Preparation (Pre-formation or in situ): In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%), the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]

-

Solvent Addition: A degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added to the vessel.

-